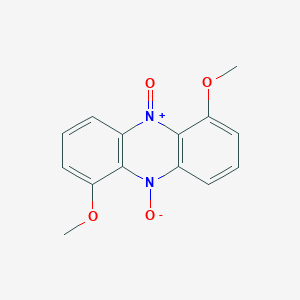

Phenazine, 1,6-dimethoxy-, 5,10-dioxide

Description

Significance of Phenazine (B1670421) Core Structures in Scientific Inquiry

The phenazine core, a dibenzo[b,e]pyrazine ring system, is the foundational structure for a vast number of natural and synthetic compounds. nih.gov These molecules are known for their distinctive colors and, more importantly, their redox activity, which underpins many of their biological functions. nih.gov The planarity of the phenazine ring allows for intercalation into DNA, a mechanism of action for some of its biological effects. nih.gov

Phenazines are produced by a variety of microorganisms, particularly bacteria from the genera Pseudomonas and Streptomyces, and play roles in microbial competition and virulence. researchgate.net In the realm of medicinal chemistry, the phenazine scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. This has led to the synthesis and evaluation of thousands of phenazine derivatives for a range of potential therapeutic applications. nih.gov

Historical Perspective of Phenazine N-Oxide Research

The study of phenazine N-oxides has a rich history, driven by the discovery of naturally occurring examples with potent biological activities. A key milestone was the isolation and characterization of iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide), one of the first phenazine N-oxides to be identified. researchgate.netresearchgate.net Another important natural product in this class is myxin (B609384) (1-hydroxy-6-methoxyphenazine-5,10-dioxide), which also exhibits significant antimicrobial properties. researchgate.netnih.gov

Early research focused on the isolation of these compounds from microbial sources and the elucidation of their structures. Subsequent investigations delved into their mechanisms of action, revealing that the N-oxide functionalities are often crucial for their biological effects. researchgate.netnih.gov The N-oxide groups can enhance the redox properties of the phenazine core and are thought to be involved in the generation of reactive oxygen species, a key component of their antimicrobial and antitumor activities. nih.gov Research has also shown that phenazine 5,10-dioxides can act as hypoxia-selective cytotoxins, making them attractive candidates for cancer therapy. researchgate.netnih.gov

Positioning of Phenazine, 1,6-dimethoxy-, 5,10-dioxide within the Broader Phenazine Family

This compound is a derivative of the well-studied 1,6-disubstituted phenazine N-oxides. It is the dimethoxy analog of iodinin and the O-methylated derivative of myxin. This structural relationship is significant, as modifications to the hydroxyl groups of iodinin and myxin have been a key strategy in structure-activity relationship (SAR) studies. nih.govrsc.org

The methoxy (B1213986) groups in this compound, compared to the hydroxyl groups in iodinin, can alter the compound's electronic properties, solubility, and ability to form hydrogen bonds. These changes can, in turn, influence its biological activity and potential as a therapeutic agent. For instance, while the parent compound iodinin has poor aqueous solubility, derivatives with modified hydroxyl groups have been synthesized to improve this property. researchgate.netnih.gov

Overview of Current Research Landscape on this compound

The current body of scientific literature contains limited direct research on this compound. It has been identified as a minor product in studies focused on other phenazine compounds. nih.gov Much of the understanding of its potential properties is inferred from the extensive research conducted on its close structural relatives, iodinin and myxin. researchgate.netresearchgate.netnih.govrsc.org

Recent research on phenazine N-oxides continues to explore their potential as anticancer and antimicrobial agents. nih.govnih.gov Studies involve the synthesis of novel analogs with improved efficacy and selectivity, as well as investigations into their mechanisms of action at the molecular level. nih.govrsc.org While this compound itself is not a primary focus of current research, the ongoing exploration of the broader phenazine N-oxide family provides a valuable framework for understanding its potential significance.

Structure

3D Structure

Properties

CAS No. |

13925-11-6 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

1,6-dimethoxy-10-oxidophenazin-5-ium 5-oxide |

InChI |

InChI=1S/C14H12N2O4/c1-19-11-7-3-5-9-13(11)15(17)10-6-4-8-12(20-2)14(10)16(9)18/h3-8H,1-2H3 |

InChI Key |

OGNXLFBCXQYFDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N(C3=C([N+]2=O)C(=CC=C3)OC)[O-] |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations of Phenazine, 1,6 Dimethoxy , 5,10 Dioxide

Precursor Biosynthesis and Derivatization

The foundation of all phenazine (B1670421) compounds, including 1,6-dimethoxyphenazine-5,10-dioxide, is laid by the shikimate pathway, a central metabolic route in many microorganisms. nih.gov This pathway provides the essential precursor that is then funneled into the dedicated phenazine biosynthetic machinery.

The biosynthesis of the phenazine nucleus initiates from chorismic acid, a critical branch-point metabolite in the shikimate pathway. nih.govnih.govwikipedia.org Experiments have demonstrated that phenazines are derived from the condensation of two molecules of chorismic acid. nih.govnih.gov This initial step is catalyzed by a suite of enzymes encoded by the phz operon, which is conserved among many phenazine-producing bacteria. nih.gov The enzymes PhzE, PhzD, and PhzF are instrumental in converting chorismate into the initial tricyclic phenazine scaffold. nih.gov This core structure then serves as the substrate for a variety of tailoring enzymes that generate the vast diversity of phenazine derivatives observed in nature. nih.govresearchgate.net

For many highly substituted phenazines, phenazine-1,6-dicarboxylic acid (PDC) is a key intermediate. nih.govresearchgate.netacs.org This dicarboxylic acid derivative of the phenazine core is the direct precursor for a series of enzymatic modifications that lead to the formation of 1,6-dimethoxyphenazine-5,10-dioxide, also known as myxin (B609384). nih.govresearchgate.net The conversion of PDC involves a series of hydroxylation, N-oxidation, and O-methylation steps, each catalyzed by a specific enzyme. nih.govresearchgate.net

The initial modification of PDC is a decarboxylative hydroxylation reaction. This crucial step is catalyzed by FAD-dependent enzymes, such as LaPhzS from Lysobacter antibioticus. nih.gov This type of enzyme facilitates the removal of a carboxyl group and the concurrent addition of a hydroxyl group to the phenazine ring. nih.govresearchgate.net This reaction is a critical prerequisite for subsequent modifications that ultimately determine the biological activity of the final phenazine product.

Following hydroxylation, the phenazine core undergoes aromatic N-oxidation, a reaction catalyzed by flavin-dependent monooxygenases like LaPhzNO1. nih.govresearchgate.net This enzyme introduces oxygen atoms onto the nitrogen atoms of the phenazine ring system, resulting in the formation of a phenazine 5,10-dioxide. nih.govnih.gov The product of the sequential action of LaPhzS and LaPhzNO1 on PDC is 1,6-dihydroxyphenazine-5,10-dioxide, a compound commonly known as iodinin (B1496461). nih.govresearchgate.net Iodinin itself is a well-known phenazine with potent antimicrobial properties. nih.gov

The final step in the biosynthesis of 1,6-dimethoxyphenazine-5,10-dioxide is the O-methylation of the hydroxyl groups of iodinin. This reaction is carried out by S-Adenosylmethionine (SAM)-dependent O-methyltransferases, with LaPhzM from Lysobacter antibioticus being a well-characterized example. nih.govresearchgate.netnih.gov LaPhzM utilizes SAM as a methyl group donor to catalyze the transfer of methyl groups to the hydroxyl moieties of the phenazine ring. nih.gov

Table 1: Key Enzymes in the Biosynthesis of 1,6-Dimethoxyphenazine-5,10-dioxide

| Enzyme | Class | Cofactor | Substrate | Product | Function |

| LaPhzS | FAD-dependent monooxygenase | FAD | Phenazine-1,6-dicarboxylic acid (PDC) | 1-hydroxy-6-carboxyphenazine | Decarboxylative Hydroxylation |

| LaPhzNO1 | Flavin monooxygenase | Flavin | Dihydroxyphenazine | 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) | Aromatic N-Oxidation |

| LaPhzM | S-Adenosylmethionine-dependent O-methyltransferase | S-Adenosylmethionine (SAM) | 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) | 1,6-dimethoxyphenazine-5,10-dioxide (Myxin) | O-Methylation |

This table provides a summary of the key enzymes and their roles in the biosynthetic pathway.

Enzymatic Modification of Phenazine-1,6-dicarboxylic Acid (PDC)

O-Methylation Processes Mediated by S-Adenosylmethionine-dependent O-Methyltransferases (e.g., LaPhzM)

Formation of Mono- and Dimethoxy Phenazine Derivatives

The enzyme LaPhzM is responsible for the formation of both mono- and dimethoxylated phenazine derivatives. nih.govnih.gov Research has shown that LaPhzM can catalyze the sequential methylation of iodinin, first producing the monomethylated intermediate, 1-hydroxy-6-methoxyphenazine-5,10-dioxide, and subsequently the fully methylated product, 1,6-dimethoxyphenazine-5,10-dioxide (myxin). nih.govresearchgate.netnih.gov The enzyme exhibits a degree of substrate flexibility, being able to methylate phenazine substrates with varying degrees of N-oxidation. nih.govnih.gov This enzymatic step is crucial as the O-methylation significantly influences the antibiotic activity of the final phenazine compound. nih.gov

Substrate Selectivity and Catalytic Mechanism of Methyltransferases

The final step in the biosynthesis of Phenazine, 1,6-dimethoxy-, 5,10-dioxide is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. These enzymes are crucial for the functional diversification of many natural products. mdpi.comera-learn.eu

In the biosynthesis of the related compound myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) in Lysobacter antibioticus OH13, the enzyme responsible for O-methylation is LaPhzM. nih.govnih.gov This enzyme converts iodinin (1,6-dihydroxyphenazine 5,10-dioxide) into myxin. nih.gov Structural and functional analyses of LaPhzM have provided significant insights into its catalytic mechanism and substrate flexibility. The crystal structure of LaPhzM, resolved at 1.42 Å resolution, reveals the molecular basis for its activity and selectivity. nih.govnih.gov

LaPhzM exhibits a relaxed substrate selectivity, capable of catalyzing the O-methylation of various phenazine precursors that possess hydroxyl groups. nih.govnih.govresearchgate.net It is responsible for the formation of both monomethoxy and dimethoxy phenazine products isolated from L. antibioticus. nih.govnih.gov This includes the methylation of phenazines with no N-oxides, a single N-oxide, or a di-N-oxide structure. nih.govnih.gov This flexibility is a key attribute that allows for the generation of diverse methylated phenazines. For instance, LaPhzM can methylate 6-hydroxy-1-methoxyphenazine N5-oxide to form a dimethoxy product. nih.gov The enzyme's ability to act on various hydroxylated phenazine rings highlights its potential for use in chemoenzymatic synthesis and metabolic engineering to create novel phenazine antibiotics. nih.govnih.gov

In contrast, the N-methyltransferase PhzM from Pseudomonas aeruginosa, involved in pyocyanin (B1662382) biosynthesis, shows a much stricter substrate requirement and is active only in the presence of its partner hydroxylase, PhzS. nih.govnih.gov LaPhzM, however, functions independently to generate stable O-methylated products. nih.gov

Microorganisms Implicated in Biosynthesis of Related Phenazine N-Oxides

Phenazine N-oxides are a specific class of phenazine compounds characterized by one or two oxygen atoms attached to the nitrogen atoms of the phenazine core. acs.orgnih.govnih.gov Several microorganisms are known to produce these compounds.

Lysobacter antibioticus

Lysobacter antibioticus, a soil bacterium, is a prominent producer of phenazine N-oxides. acs.orgnih.gov Strain OH13, in particular, has been shown to produce a suite of six phenazine compounds, four of which are N-oxides. acs.orgnih.gov The most notable of these is myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide), a potent antibiotic. nih.govnih.govresearchgate.net

The biosynthesis of these N-oxides in L. antibioticus OH13 is governed by a specific 10-gene cluster. acs.orgnih.gov Within this cluster, the gene LaPhzNO1 encodes a flavoprotein that catalyzes the N-oxidation of the phenazine ring. acs.orgnih.gov Mutation of this gene abolishes the production of all N-oxides, leading to an accumulation of their non-oxidized precursors. acs.orgnih.gov The pathway proceeds from PDC, which is converted to iodinin (1,6-dihydroxyphenazine N5,N10-dioxide) by the combined action of a hydroxylase (LaPhzS) and the N-oxygenase (LaPhzNO1). nih.govacs.org Iodinin is then methylated by LaPhzM to produce myxin and other methoxy-phenazine N-oxides. nih.govnih.govresearchgate.net

Streptomyces species

Streptomyces species are renowned for producing a wide array of secondary metabolites, including highly substituted phenazines that are typically derived from PDC. acs.orgnih.gov While more commonly associated with other complex phenazines, some Streptomyces strains produce N-oxidized variants. For example, izumiphenazine D, isolated from Streptomyces sp. IFM 11204, is a phenazine that contains a quinoline-N-oxide moiety. nih.gov Other streptophenazines have been isolated from various Streptomyces species, indicating their broad biosynthetic capabilities. nih.govacs.org The genetic machinery in Streptomyces for phenazine biosynthesis often includes core genes similar to those in Pseudomonas, but with additional tailoring enzymes that lead to greater structural diversity. acs.orgnih.gov

Other Relevant Microorganisms

While Pseudomonas species are prolific producers of phenazines like PCA and pyocyanin, the production of phenazine N-oxides is less commonly reported compared to Lysobacter. nih.govfrontiersin.orgnih.gov However, the biosynthetic machinery for N-oxidation is not exclusive to Lysobacter. An N-monooxygenase, PhzNO1Na, was identified in Nocardiopsis sp. 13–12–13 and successfully used in a metabolically engineered Pseudomonas chlororaphis to produce the N-oxide iodinin. acs.org Other bacteria, such as those from the genus Burkholderia, also possess phenazine biosynthesis gene clusters, suggesting a potential for producing a variety of phenazine structures, although N-oxide production is not as well-documented in these species. nih.govwsu.edu

Genetic and Metabolic Engineering Approaches for Enhanced Biosynthesis

Metabolic engineering has emerged as a powerful strategy to increase the production of valuable phenazine compounds and to generate novel derivatives. acs.orgnih.govresearchgate.netnih.gov These approaches often involve the manipulation of biosynthetic pathways in native producers or the heterologous expression of gene clusters in model organisms like Escherichia coli or robust industrial chassis like Pseudomonas putida. researchgate.netresearchgate.net

Key strategies for enhancing phenazine biosynthesis include:

Enhancing Precursor Supply: The biosynthesis of phenazines begins with the shikimate pathway. frontiersin.orgnih.gov Engineering this pathway to increase the flux towards the precursor chorismate can significantly boost the final product yield. frontiersin.org

Overexpression of Biosynthetic Genes: Increasing the expression levels of key genes in the phenazine biosynthetic cluster (phz genes) can drive the pathway towards higher production. acs.orgnih.gov

Blocking Competing Pathways: Deleting genes responsible for branching off the main pathway to produce undesired byproducts can channel metabolic flux towards the target compound. frontiersin.orgnih.govnih.gov For example, knocking out phzO in P. chlororaphis prevents the conversion of PCA to 2-hydroxyphenazine, leading to PCA accumulation. frontiersin.orgnih.gov

Heterologous Expression and Pathway Reconstruction: Entire biosynthetic pathways can be transferred to more tractable host organisms. researchgate.netresearchgate.net A significant achievement in this area was the de novo production of iodinin in P. chlororaphis by introducing four heterologous enzymes, including an N-monooxygenase from Nocardiopsis sp. acs.org

Enzyme Engineering: Key enzymes can be modified to improve their catalytic efficiency or alter their substrate specificity. nih.gov

A notable success in producing a compound directly related to this compound was achieved by engineering P. chlororaphis. acs.org By first constructing a strain that efficiently produces the precursor PDC, and then introducing the O-methyltransferase LaPhzM from Lysobacter antibioticus, researchers achieved the highest reported titer of 1,6-dimethoxyphenazine (B18872) (71.8 mg/L). acs.org This work demonstrates the power of combining pathway engineering in a robust host with the introduction of specific tailoring enzymes from other organisms to produce complex phenazines. acs.org

Interactive Data Table: Key Enzymes in Phenazine N-Oxide Biosynthesis

| Enzyme Name | Gene Name | Source Organism | Function | Substrate(s) | Product(s) | Reference(s) |

| Phenazine N-oxygenase | LaPhzNO1 | Lysobacter antibioticus OH13 | Catalyzes N-oxidation of the phenazine core. | Phenazine-1,6-dicarboxylic acid (in conjunction with LaPhzS) | 1,6-dihydroxyphenazine N5,N10-dioxide (Iodinin) | acs.orgnih.gov |

| Phenazine O-methyltransferase | LaPhzM | Lysobacter antibioticus OH13 | Catalyzes O-methylation of hydroxylated phenazines. | Iodinin, other hydroxylated phenazines | Myxin, 1,6-dimethoxyphenazine, etc. | nih.govnih.govacs.org |

| Decarboxylative Hydroxylase | LaPhzS | Lysobacter antibioticus OH13 | Catalyzes decarboxylative hydroxylation. | Phenazine-1,6-dicarboxylic acid | 1,6-dihydroxyphenazine | nih.govacs.org |

| N-monooxygenase | PhzNO1Na | Nocardiopsis sp. 13-12-13 | Catalyzes N-oxidation. | 1,6-dihydroxyphenazine | Iodinin | acs.org |

Interactive Data Table: Engineered Strains for Phenazine Production

| Engineered Strain | Host Organism | Key Modifications | Product(s) | Titer | Reference(s) |

| Engineered P. chlororaphis | Pseudomonas chlororaphis | Heterologous expression of EsmA1, EsmA2, PhzSPa, PhzNO1Na; optimization of phzG | Iodinin | 27.7 mg/L | acs.org |

| Engineered P. chlororaphis | Pseudomonas chlororaphis | PDC-producing kernel + heterologous expression of PhzMLa | 1,6-Dimethoxyphenazine | 71.8 mg/L | acs.org |

| P. chlororaphis H18 | Pseudomonas chlororaphis | Heterologous expression of PhzS, enzyme remodeling, pathway blocking | 1-Hydroxyphenazine (B607933) | 3.6 g/L | nih.gov |

| S. coelicolor M1152 | Streptomyces coelicolor | Heterologous expression of PDC cluster, overexpression of phzF' | Phenazine-1,6-dicarboxylic acid (PDC) | 1165.8 mg/L | acs.org |

| Engineered E. coli | Escherichia coli | Introduction of phzA-G, phzM, phzS from P. aeruginosa | Pyocyanin (PYO) | 18.8 mg/L | acs.org |

Chemical Synthesis and Derivatization Strategies for Phenazine, 1,6 Dimethoxy , 5,10 Dioxide and Its Analogues

Conventional Synthetic Methodologies for Phenazine (B1670421) 5,10-dioxides

The creation of the phenazine 5,10-dioxide scaffold is achievable through several key reactions. These methods often involve either building the phenazine ring and then oxidizing the nitrogen atoms or constructing the N-oxide functionalities as part of the ring-forming process.

The Beirut reaction is a notable method for the synthesis of phenazine-N,N'-dioxides. sbq.org.br This reaction involves the condensation of a benzofuroxan (B160326) (also known as benzofurazan-1-oxide) with an electron-rich aromatic compound, such as a phenol (B47542) or an enolate. sbq.org.brsemanticscholar.org For the synthesis of 1,6-disubstituted phenazine 5,10-dioxides like the title compound, a benzofuroxan is reacted with a suitably substituted phenol. semanticscholar.org

Specifically, the reaction of benzofuroxan with phenolic compounds in a basic medium yields the corresponding phenazine 5,10-dioxide derivatives. semanticscholar.org The reaction can be catalyzed by bases or by solid catalysts like silica (B1680970) gel, alumina, or molecular sieves, with the latter often allowing for milder, room temperature conditions. semanticscholar.orgresearchgate.net For instance, reacting benzofuroxan with dihydroxybenzene derivatives in the presence of molecular sieves 4A has been shown to be an efficient method for producing phenazine 5,10-dioxides in good yields. semanticscholar.org The general mechanism involves the nucleophilic attack of the phenolate (B1203915) ion on an electrophilic nitrogen atom of the benzofuroxan, leading to a series of intermediates that cyclize and aromatize to form the final phenazine dioxide product. sbq.org.br An alternative approach involves condensing cyclohexane-1,2-dione with benzofuroxan in diethylamine. nih.gov

Table 1: Examples of Beirut Reaction for Phenazine 5,10-Dioxide Synthesis This table is illustrative and based on generalized Beirut reaction principles.

| Benzofuroxan Precursor | Phenolic Reactant | Product |

|---|---|---|

| Benzofuroxan | 3-Methoxyphenol | 1-Methoxy-phenazine 5,10-dioxide analogue |

| Benzofuroxan | Hydroquinone | 1,6-Dihydroxyphenazine 5,10-dioxide (Iodinin) |

A direct and widely used method for synthesizing phenazine 5,10-dioxides is the oxidation of a pre-formed phenazine ring system. nih.gov Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction typically proceeds in a stepwise manner. The oxidation of the parent phenazine first yields the corresponding phenazine 5-monoxide. Further oxidation of the mono-N-oxide then produces the target phenazine 5,10-dioxide.

The synthesis of 1,6-dimethoxyphenazine (B18872) would first be necessary, which can then be oxidized. The oxidation of 1-hydroxyphenazine (B607933) to 1-hydroxyphenazine 5,10-dioxide has been successfully achieved using a pulse-wise addition of m-CPBA in toluene, yielding the product in moderate yields. nih.gov This method is general and can be applied to various substituted phenazines. researchgate.net The choice of solvent and reaction conditions can be optimized to improve yields and minimize side reactions. Commercially available m-CPBA is often a mixture with m-chlorobenzoic acid and can be purified, though care must be taken with the highly purified, potentially explosive material. wikipedia.org

Oxidative cyclization reactions provide another route to the phenazine core, which can subsequently be oxidized to the di-N-oxide. One of the classic methods is the Wohl-Aue reaction, which involves the base-promoted condensation of an aniline (B41778) with a nitroarene. nih.govnih.gov For the synthesis of a 1,6-dimethoxyphenazine scaffold, one could envision reacting an appropriately substituted aniline with a substituted nitrobenzene, such as 2-nitroanisole, using a strong base like potassium hydroxide (B78521) in a high-boiling solvent. nih.gov While effective for creating diverse analogues, this method can sometimes suffer from harsh conditions and low yields. nih.gov

More recent developments in this area include electrochemical oxidative cyclization. acs.orgnih.govfigshare.com Anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines has been reported as an efficient, step- and atom-economical method to construct the phenazine skeleton under mild, room-temperature conditions. acs.orgnih.govfigshare.com This electrochemical approach offers excellent functional group tolerance. acs.org Another strategy involves the condensation of catechols with 1,2-diaminoaryl compounds. For example, heating catechol and o-phenylenediamine (B120857) under pressure can produce 5,10-dihydrophenazine, which is notoriously sensitive to oxidation and can be readily converted to phenazine. google.com

Beyond the primary methods, other strategies exist for phenazine synthesis. A modular approach developed to overcome the limitations of the Wohl-Aue reaction involves a palladium-catalyzed Buchwald-Hartwig cross-coupling between anilines and a substituted bromo-nitroarene, followed by a base-promoted reductive cyclization to afford 1-methoxyphenazine (B1209711) analogues. nih.gov

Furthermore, electro-oxidative synthesis has been demonstrated as a general protocol for obtaining phenazines under mild conditions, using aerial oxygen as the oxidant. nih.gov This can involve the ring contraction of dibenzo[b,e] figshare.comCurrent time information in Beirut, LB, LB.diazepines or the direct electro-oxidation of dihydrophenazines. nih.gov

Targeted Derivatization and Analog Synthesis

Once the phenazine 5,10-dioxide core is synthesized, it can be further modified to create a library of analogues. The electron-withdrawing nature of the N-oxide groups makes the phenazine ring highly electron-deficient and susceptible to certain chemical transformations.

The modification of substituent groups on the phenazine ring is a key strategy for developing new analogues with potentially enhanced properties. For a compound like Phenazine, 1,6-dimethoxy-, 5,10-dioxide, derivatization can occur at the aromatic ring positions or by modifying the methoxy (B1213986) groups themselves.

One common strategy is the demethylation of methoxy groups to yield the corresponding hydroxyphenazines. nih.gov Reagents like boron tribromide (BBr₃) are effective for this transformation, converting 1-methoxyphenazines into 1-hydroxyphenazines in high yields. nih.gov These resulting hydroxyl groups can then serve as handles for further functionalization, such as O-acylation using acyl chlorides (e.g., acetyl chloride) to form ester analogues. skemman.is

The electron-deficient nature of the phenazine 5,10-dioxide ring also allows for nucleophilic aromatic substitution (SNAAr) reactions, enabling the introduction of various functional groups. Halogenated phenazines, for example, can be synthesized and subsequently used as precursors for further diversification. nih.gov These strategies allow for the systematic exploration of structure-activity relationships by creating a diverse set of analogues with varied electronic and steric properties.

Table 2: Examples of Derivatization Reactions on Phenazine Scaffolds This table illustrates common transformations for creating phenazine analogues.

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| 1-Methoxyphenazine | Boron tribromide (BBr₃) | 1-Hydroxyphenazine |

| 1-Hydroxyphenazine 5,10-dioxide | Acetyl chloride | 1-Acetoxyphenazine 5,10-dioxide |

| 2-Bromo-1-hydroxyphenazine | Various Nucleophiles | Substituted 1-hydroxyphenazine |

Regioselective Synthesis of this compound Analogues

The regioselective synthesis of analogues of "this compound," such as the naturally occurring iodinin (B1496461) and myxin (B609384), requires precise control over the introduction of substituents onto the phenazine core. nih.gov Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) itself is a key analogue and building block for more complex derivatives. nih.gov

Strategies for derivatization often begin with a pre-existing phenazine N-oxide core, which is then functionalized. For example, the synthesis of 1-hydroxyphenazine 5,10-dioxide can be achieved through two primary routes: the direct oxidation of 1-hydroxyphenazine using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or via a Beirut reaction, which involves the condensation of benzofuroxan with cyclohexane-1,2-dione. nih.gov

Once a core structure like 1-hydroxyphenazine 5,10-dioxide is obtained, further regioselective functionalization can be performed. For instance, creating ester and carbamate (B1207046) prodrugs involves targeting the hydroxyl group. The synthesis of various analogues has been explored to enhance properties like cytotoxicity towards specific cell lines. One such potent analogue, 1-hydroxy-6-(2-ethoxy-2-oxoethoxy) phenazine 5,10-dioxide, was synthesized as part of these efforts. nih.gov The development of phenazine-1-carboxylic acid (PCA) derivatives also provides a pathway to diverse analogues, utilizing methods like the Jourdan-Ullmann/sodium borohydride (B1222165) ring-closure. rroij.com Although not N-oxides themselves, these PCA derivatives can be precursors for subsequent oxidation to yield the desired phenazine 5,10-dioxides.

Below is a table summarizing synthetic strategies for key phenazine 5,10-dioxide analogues.

| Target Analogue/Precursor | Synthetic Strategy | Key Reagents/Reaction Type | Reference |

| 1-Hydroxyphenazine 5,10-dioxide | Direct Oxidation | 1-Hydroxyphenazine, mCPBA | nih.gov |

| 1-Hydroxyphenazine 5,10-dioxide | Condensation | Benzofuroxan, Cyclohexane-1,2-dione (Beirut Reaction) | nih.gov |

| Iodinin/Myxin Prodrugs | Functionalization of Hydroxyl Group | Acylation, Carbamoylation | nih.gov |

| 7,8-Substituted Phenazine 5,10-dioxides | Multi-step synthesis from substituted precursors | Vilsmeier-Haack formylation, oxidation, condensation | nih.gov |

Reaction Mechanisms in Chemical Synthesis of Phenazine N-Oxides

The synthesis of phenazine N-oxides and their derivatives involves several fundamental reaction mechanisms, dictated by the electronic nature of the phenazine ring and its substituents.

Electrophilic Substitution in Electron-rich Phenazines

Electrophilic aromatic substitution (EAS) is a primary pathway for functionalizing aromatic rings. The mechanism proceeds in two main steps. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks a strong electrophile (E+), disrupting the ring's aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edu This initial step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

In electron-rich phenazines, such as those bearing electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH), the reaction rate is significantly increased. masterorganicchemistry.com These groups activate the ring towards electrophilic attack by donating electron density, which stabilizes the positive charge of the carbocation intermediate. libretexts.org They are ortho-, para-directors, meaning the electrophile is preferentially added to the positions ortho and para to the activating group. uci.edu This is because the resonance structures of the intermediate carbocation place the positive charge on the carbon atom bearing the electron-donating group, leading to greater stabilization. uci.edulibretexts.org

| Step | Description | Key Features |

| Step 1: Electrophile Attack | The π-electron system of the electron-rich phenazine ring attacks an electrophile (E+). | Rate-determining step; formation of a resonance-stabilized carbocation (arenium ion). masterorganicchemistry.comuci.edu |

| Step 2: Deprotonation | A base removes a proton from the carbon bonded to the electrophile. | Fast step; restores aromaticity to the phenazine ring. masterorganicchemistry.com |

Nucleophilic Reactions in Phenazine N-Oxides and Quaternary Salts

The presence of N-oxide functionalities dramatically alters the reactivity of the phenazine ring. The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. thieme-connect.de The canonical forms of heteroaromatic N-oxides show that the positive charge on the nitrogen can be delocalized to the ortho and para positions, making these sites electrophilic and thus susceptible to nucleophilic attack. thieme-connect.de This allows for the direct addition of nucleophiles to the phenazine N-oxide core, a key step in synthesizing various derivatives. nih.gov

Quaternary phenazinium salts are even more reactive towards nucleophiles. The permanent positive charge on the nitrogen atom makes the heterocyclic ring highly electron-deficient and an excellent target for nucleophilic attack. Amine functions are typically poor leaving groups in substitution reactions; however, in quaternary ammonium (B1175870) salts, the leaving group is a stable tertiary amine, making elimination and substitution reactions feasible upon heating. libretexts.orgchemguide.co.uk

| Species | Reactivity towards Nucleophiles | Mechanism | Leaving Group |

| Phenazine N-Oxide | Activated | Nucleophilic Aromatic Substitution (SNAAr) at ortho/para positions. thieme-connect.de | Typically the reaction is an addition, but subsequent elimination can occur. |

| Quaternary Phenazinium Salt | Highly Activated | Nucleophilic Substitution (SN2-like) or Elimination (E2-like). libretexts.org | A stable tertiary amine. libretexts.org |

Radical Substitution in Protonated Phenazines

Free radical substitution reactions proceed via a chain mechanism involving three distinct stages: initiation, propagation, and termination. youtube.comlibretexts.org

Initiation: This step involves the formation of free radicals, which are atoms or groups with an unpaired electron. chemguide.co.uk This is typically achieved by the homolytic fission (even splitting) of a bond, often initiated by UV light or heat. youtube.comchemguide.co.uk For example, a halogen molecule (X₂) can split into two halogen radicals (2X•).

Propagation: This is the chain-carrying part of the reaction. A radical reacts with a stable molecule to form a new stable molecule and a new radical, which can then continue the chain. libretexts.orgyoutube.com For a protonated phenazine, a radical (X•) could abstract a hydrogen atom from the ring to form H-X and a phenazinyl radical. This phenazinyl radical could then react with another molecule (e.g., X₂) to form a substituted phenazine and regenerate the initial radical (X•).

Termination: The reaction chain is concluded when two radicals combine to form a stable, non-radical product. youtube.comlibretexts.org This can happen in several ways, such as two halogen radicals combining or a halogen radical combining with a phenazinyl radical.

| Stage | Description | Example Reaction (Generic) |

| Initiation | Formation of initial radicals from a non-radical species. | Cl₂ + UV light → 2 Cl• youtube.com |

| Propagation | A radical reacts with a stable molecule to generate another radical, continuing the chain. | Phenazine-H + Cl• → Phenazine• + HClPhenazine• + Cl₂ → Phenazine-Cl + Cl• libretexts.org |

| Termination | Two radicals combine to end the chain reaction. | Cl• + Cl• → Cl₂Phenazine• + Cl• → Phenazine-Cl youtube.com |

Advanced Spectroscopic and Structural Elucidation Techniques for Phenazine, 1,6 Dimethoxy , 5,10 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The introduction of the two N-oxide functions and the two methoxy (B1213986) groups significantly influences the chemical shifts of the aromatic protons and carbons compared to the parent phenazine (B1670421) structure. The N-oxide groups are electron-withdrawing, leading to a general downfield shift (deshielding) of the protons and carbons on the heterocyclic rings. Conversely, the methoxy groups are electron-donating, causing an upfield shift (shielding), particularly for the ortho and para positions. The final observed spectrum results from the interplay of these competing effects.

For the closely related analogue, 1,6-dimethoxyphenazine (B18872) 5-oxide , ¹³C NMR data has been reported. nih.gov This mono-N-oxide provides critical insight into the expected chemical shifts for the target dioxide compound. The presence of the second N-oxide in the 5,10-dioxide would further deshield the carbon atoms of the phenazine core.

A study on the biosynthesis of myxin (B609384) (1-hydroxy-6-methoxyphenazine-5,10-dioxide ), another close analogue, also provides valuable NMR data for comparison.

Table 1: Representative ¹³C NMR Chemical Shift Data for Phenazine Analogues

| Compound | C1/C6 | C2/C7 | C3/C8 | C4/C9 | C4a/C9a | C5a/C10a | OCH₃ | Reference |

|---|---|---|---|---|---|---|---|---|

| 1,6-Dimethoxyphenazine 5-oxide | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | nih.gov |

| Expected for 1,6-dimethoxyphenazine 5,10-dioxide | ~150-160 ppm | ~110-120 ppm | ~125-135 ppm | ~100-110 ppm | ~135-145 ppm | ~130-140 ppm | ~55-60 ppm | Predicted |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of a compound and provides structural information through analysis of its fragmentation patterns. For Phenazine, 1,6-dimethoxy-, 5,10-dioxide (C₁₄H₁₂N₂O₄), the expected exact mass is 272.0797 g/mol .

A characteristic fragmentation pathway for phenazine N-oxides involves the loss of oxygen atoms. Studies on the parent phenazine di-N-oxide have shown that under electron ionization, the ion corresponding to the loss of one oxygen atom ([M - 16]⁺) is often the base peak in the spectrum. An abundant ion representing the loss of both oxygen atoms ([M - 32]⁺) is also typically observed. researchgate.net This sequential loss of oxygen is a diagnostic feature for the N,N-dioxide structure.

In atmospheric pressure chemical ionization (APCI), this deoxygenation is associated with thermal activation, and the [MH⁺ - 16] fragment can be used to distinguish N-oxides from hydroxylated metabolites. mdpi.com

For 1,6-dimethoxy-phenazine 5,10-dioxide, the primary fragmentation events would be the sequential loss of the two N-oxide oxygen atoms, followed by fragmentation of the methoxy groups (e.g., loss of a methyl radical, •CH₃) or the aromatic core.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Ion Formula | Description |

|---|---|---|

| 273.0870 | [C₁₄H₁₃N₂O₄]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 257.0921 | [C₁₄H₁₃N₂O₃]⁺ | Loss of one oxygen atom [M+H - O]⁺ |

| 241.0972 | [C₁₄H₁₃N₂O₂]⁺ | Loss of two oxygen atoms [M+H - 2O]⁺ |

| 226.0736 | [C₁₃H₁₀N₂O₂]⁺ | Loss of two oxygen atoms and a methyl radical [M+H - 2O - CH₃]⁺ |

X-ray Crystallography for Three-dimensional Structural Analysis

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for 1,6-dimethoxy-phenazine 5,10-dioxide has not been published, the structure of the parent compound, phenazine-5,10-dioxide , has been thoroughly investigated. mdpi.com

The pioneering work by Namba, Oda, and Watanabé established that phenazine-5,10-dioxide crystallizes in a monoclinic system with the space group P21/c. mdpi.com The unit cell contains two molecules, which requires the molecules to occupy positions with a center of symmetry. mdpi.com This implies that the phenazine ring system is planar and the two N-O bonds are arranged in a trans configuration relative to the central ring.

The key structural features determined for phenazine-5,10-dioxide are:

Planarity: The entire molecule is nearly planar.

Symmetry: The molecule possesses a center of symmetry.

N-O Bond: The investigation of the N-O dative bond was a primary motivation for the study. mdpi.com

It is highly probable that 1,6-dimethoxy-phenazine 5,10-dioxide would adopt a similar planar, centrosymmetric structure, with the methoxy groups lying in or close to the plane of the phenazine core.

Spectroscopic Characterization of N-Oxide Functionality

The two N-oxide groups in this compound give rise to distinct spectroscopic signatures that are crucial for its characterization.

Infrared (IR) Spectroscopy: The N⁺-O⁻ stretching vibration is a key diagnostic peak. In aromatic N-oxides, this bond typically produces a strong absorption band in the region of 1200-1300 cm⁻¹. researchgate.net The presence of two such groups in the dioxide would likely result in a prominent band in this "fingerprint" region of the IR spectrum.

NMR Spectroscopy: As mentioned in section 4.1, the introduction of an oxygen atom to the nitrogen causes a significant downfield shift (deshielding) of the adjacent α-protons and carbons in both ¹H and ¹³C NMR spectra. This effect is additive, meaning the protons and carbons in the 5,10-dioxide will be more deshielded than in the corresponding 5-oxide.

Mass Spectrometry: The characteristic loss of 16 atomic mass units (amu), corresponding to an oxygen atom, is a hallmark of N-oxides in mass spectra. For a dioxide, a sequential loss resulting in [M-16] and [M-32] fragments is a definitive indicator of the two N-oxide functionalities. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The N-oxide groups act as auxochromes, modifying the electronic structure of the phenazine chromophore. The introduction of N-oxides, along with the methoxy groups, shifts the absorption maxima (λ_max) compared to the parent phenazine. Phenazine-N,N'-dioxide derivatives are often colored compounds, and their UV-Vis spectra are sensitive to substitution on the aromatic rings.

Mechanistic Investigations of Biological Activities of Phenazine, 1,6 Dimethoxy , 5,10 Dioxide

Molecular Modes of Action in Cellular Systems

The ways in which Phenazine (B1670421), 1,6-dimethoxy-, 5,10-dioxide interacts with and affects living cells are complex and are believed to involve several concurrent mechanisms. These proposed modes of action collectively contribute to its observed biological activities.

DNA Intercalation Studies

One of the proposed mechanisms for the bioactivity of phenazine compounds is their ability to intercalate into DNA. This process involves the insertion of the planar phenazine ring system between the base pairs of the DNA double helix. This interaction can disrupt the normal structure and function of DNA, potentially leading to the inhibition of DNA replication and transcription, and ultimately, to cell death.

While specific DNA binding constants for Phenazine, 1,6-dimethoxy-, 5,10-dioxide are not extensively documented in publicly available literature, studies on related phenazine derivatives suggest that this class of compounds can bind to DNA with significant affinity. For some phenazine derivatives, two types of binding interactions have been observed: a strong binding with association constants (K) in the range of 10⁴ to 10⁶ M⁻¹ and a weaker binding with association constants in the 10³ to 10⁴ M⁻¹ range. The planarity of the phenazine core is a critical feature that facilitates this insertion between DNA base pairs. It is hypothesized that once intercalated, the compound can interfere with the cellular machinery that reads and copies DNA.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

A significant body of evidence suggests that the generation of reactive oxygen species (ROS) is a key component of the biological activity of this compound and related compounds. ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), that can cause widespread damage to cellular components, including DNA, proteins, and lipids.

The production of ROS by phenazine compounds is often linked to a process called redox cycling. In this process, the phenazine molecule can be reduced by cellular enzymes, such as NADPH-cytochrome P450 reductases. The reduced phenazine can then react with molecular oxygen to produce superoxide anions, regenerating the original phenazine molecule, which can then undergo another round of reduction. This cyclical process leads to the continuous generation of ROS, overwhelming the cell's antioxidant defenses and inducing a state of oxidative stress. This oxidative stress can trigger various cellular responses, including the activation of cell death pathways like apoptosis.

Topoisomerase Inhibition Mechanisms

Topoisomerases are essential enzymes that regulate the topological state of DNA, playing crucial roles in processes like DNA replication, transcription, and chromosome segregation. The inhibition of these enzymes is a well-established mechanism for many anticancer drugs. It has been proposed that this compound may also exert its biological effects through the inhibition of topoisomerases.

Metal Chelation Properties and their Biological Implications

Metal ions, such as iron, copper, and zinc, are essential cofactors for many enzymes and proteins involved in critical cellular processes. The ability of a compound to bind to these metal ions, a process known as chelation, can disrupt these processes and contribute to its biological activity. It has been suggested that metal chelation may be a contributing factor to the mechanism of action of phenazine compounds.

For instance, some phenazines are known to chelate iron, which can have several biological consequences. It could lead to a state of iron starvation for the cell, impairing the function of iron-dependent enzymes. Additionally, the chelation of redox-active metals like iron and copper can influence the generation of reactive oxygen species through Fenton-type reactions. An early study on a related compound, 6-methoxy-1-phenazinol 5,10-dioxide, investigated its cupric complex, highlighting the potential for metal binding within this class of molecules. researchgate.net However, detailed studies on the specific metal chelation properties of this compound and the direct biological implications of this activity are still required.

Hypoxia-Selective Bioreduction Mechanisms

A particularly interesting and therapeutically relevant aspect of this compound is its selective toxicity towards cells in hypoxic (low oxygen) environments. This property is of significant interest in cancer therapy, as many solid tumors contain hypoxic regions that are often resistant to conventional treatments.

The mechanism behind this selectivity lies in the bioreductive activation of the compound. In environments with normal oxygen levels (normoxia), the reduced form of the compound can be rapidly re-oxidized by molecular oxygen, preventing the accumulation of the toxic species. However, under hypoxic conditions, the reduced, more cytotoxic form of the compound has a longer lifetime, allowing it to exert its effects.

| Condition | EC₅₀ (µM) | Reference |

|---|---|---|

| Normoxic Cells | 2.0 | nih.gov |

| Hypoxic Cells | 0.79 | nih.gov |

Role of N-Oxide Functionality in Bioreductive Processes

The key to the hypoxia-selective bioreduction of this compound lies in its two N-oxide functionalities. These N-oxide groups act as "pro-drugs," rendering the molecule relatively inactive until they are metabolically reduced.

Cellular reductases, which are often overexpressed in hypoxic tumor cells, can reduce the N-oxide groups of the phenazine dioxide. This reduction process is a one-electron transfer that generates a radical anion intermediate. In the presence of oxygen, this radical anion can transfer its electron to oxygen, regenerating the parent N-oxide and producing a superoxide radical. This futile cycling under normoxic conditions prevents the accumulation of the fully reduced, more cytotoxic species.

However, in the low-oxygen environment of a hypoxic cell, the radical anion can undergo a second one-electron reduction to form the dihydroxy-phenazine. This fully reduced species is a more potent DNA intercalator and is more effective at generating cytotoxic reactive oxygen species, leading to selective cell killing in hypoxic regions. Therefore, the N-oxide groups are essential for the hypoxia-selective activation of this compound, making it a promising candidate for the development of targeted cancer therapies.

Redox Reactivity and Electrochemical Behavior (e.g., Cyclic Voltammetry)

The biological activities of phenazine compounds are often linked to their redox-active nature. The electrochemical behavior of phenazine derivatives, including "this compound," provides critical insights into their mechanism of action. Cyclic voltammetry is a key technique used to study these properties.

Studies on phenazine-N-oxides have shown that the di-N-oxides, such as "this compound," exhibit the most positive reduction potential (E1/2) values within their class. nih.gov This indicates a greater ease of reduction compared to their mono-N-oxide or non-oxidized counterparts. For instance, cyclic voltammetry data revealed that iodinin (1,6-dihydroxyphenazine-5,10-dioxide) and its derivatives undergo reversible first-wave reductions. nih.gov The N-oxide group itself possesses a special redox reactivity, which is a crucial feature for the biological functions of these molecules. nih.gov

The redox cycling capability of phenazines is fundamental to their biological effects, such as the generation of reactive oxygen species (ROS). nih.govnih.gov This process involves the reduction of the phenazine molecule, which can then be re-oxidized by molecular oxygen, leading to the formation of superoxide radicals and other ROS. This cycling can have damaging effects on cellular components, contributing to the antimicrobial and cytotoxic activities of these compounds. nih.gov The electrochemical detection of phenazine metabolites using techniques like cyclic voltammetry and square wave voltammetry has been demonstrated to be highly sensitive, capable of detecting concentrations in the nanomolar range. nih.gov

The table below summarizes the electrochemical data for selected phenazine derivatives, illustrating the influence of substituents on their redox potentials.

Table 1: Cyclic Voltammetry Data for Selected Phenazine Derivatives

| Compound | E1/2 (V) vs. Ag/AgCl | Measurement Conditions |

|---|---|---|

| Phenazine | -0.65 (approx.) | 8.5 mM in 1 M NaOH, scan rate 100 mV s⁻¹ |

| 1,6-Phenazinediol | Not specified | - |

| 1,6-Dimethoxyphenazine (B18872) | Reversible reduction observed | - |

| 1,6-Phenazinediol-5,10-dioxide (Iodinin) | Reversible reduction observed | - |

| 1,6-Dimethoxyphenazine-5-oxide | Reversible reduction observed | - |

Data sourced from multiple studies and presented for comparative purposes. Exact values can vary based on experimental conditions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies Pertaining to N-Oxide Functionality and Methoxy (B1213986) Groups

Influence of N-Oxide Level on Biological Efficacy

The N-oxide groups are pivotal for the cytotoxic and antimicrobial activities of phenazine derivatives. nih.govnih.gov The level of N-oxidation is essential for cytotoxicity. nih.gov For many phenazine-based compounds, the di-N-oxide form demonstrates enhanced biological activity compared to the mono-N-oxide or non-N-oxidized parent structures. nih.govnih.gov

For example, the natural products iodinin (1,6-dihydroxyphenazine 5,10-dioxide) and myxin (B609384) (1-hydroxy-6-methoxyphenazine 5,10-dioxide), both of which are di-N-oxides, exhibit potent cytotoxic properties. nih.gov Research has demonstrated that the N-oxide functionalities are crucial for the cytotoxic activity of these compounds against human acute myeloid leukemia (AML) cells. nih.gov The N-oxide group can also increase water solubility and decrease membrane permeability, which can affect the pharmacokinetic properties of the drug. nih.gov

The proposed mechanism of action for N-oxide containing phenazines often involves their role as bioreductive prodrugs. In hypoxic environments, such as those found in solid tumors, the N-oxide can be enzymatically reduced, leading to the formation of a cytotoxic species. nih.govnih.gov This selective activation in low-oxygen conditions makes phenazine N-oxides attractive candidates for the development of targeted anticancer agents. nih.gov

Impact of O-Methylation on Molecular Activity

The presence and position of O-methyl groups on the phenazine scaffold also play a significant role in modulating biological activity. nih.govnih.gov O-methylation is important for the antibiotic activity of phenazines. nih.govnih.gov A clear example is the comparison between myxin and iodinin. These compounds have identical core structures, but myxin possesses a methoxy group at the 6-position while iodinin has a hydroxyl group. Myxin consistently demonstrates much higher antimicrobial activity than iodinin. nih.gov

Similarly, 1-methoxyphenazine (B1209711) has been shown to have a greater inhibitory effect on certain plant diseases compared to its non-methylated counterpart, phenazine-1-carboxylic acid (PCA). nih.gov However, the effect of O-methylation can be complex and context-dependent. For instance, 1,6-dimethoxyphenazine was reported to have weak antibacterial activity. nih.gov

The enzyme responsible for the O-methylation of phenazines, a SAM-dependent O-methyltransferase, has been identified and characterized. This enzyme can act on phenazine substrates with varying levels of N-oxidation (non-, mono-, or di-N-oxide), highlighting the intricate interplay between N-oxidation and O-methylation in the biosynthesis of diverse and bioactive phenazine derivatives. nih.gov

Table 2: Comparison of Biological Activity Based on N-Oxidation and O-Methylation

| Compound | Key Structural Features | Observed Biological Activity |

|---|---|---|

| Iodinin | 1,6-dihydroxy, 5,10-dioxide | Potent cytotoxic and antimicrobial activity. nih.govnih.gov |

| Myxin | 1-hydroxy, 6-methoxy, 5,10-dioxide | Higher antimicrobial activity than iodinin. nih.gov |

| 1-Methoxyphenazine | 1-methoxy | Potentiates the antibacterial activity of ciprofloxacin. nih.gov |

| 1,6-Dimethoxyphenazine | 1,6-dimethoxy | Weak antibacterial activity. nih.gov |

| 1,6-Dimethoxyphenazine-5-oxide | 1,6-dimethoxy, 5-oxide | - |

| Phenazine-1-carboxylic acid (PCA) | 1-carboxy | Antifungal activity. nih.gov |

Computational Chemistry and Theoretical Studies on Phenazine, 1,6 Dimethoxy , 5,10 Dioxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For phenazine (B1670421) derivatives, DFT calculations are crucial for understanding their electrochemical behavior, which is essential for applications such as in redox flow batteries (RFBs). nih.govnih.gov These calculations can determine the geometric and electronic structure of Phenazine, 1,6-dimethoxy-, 5,10-dioxide in its neutral and reduced states.

Detailed research findings from DFT studies on the broader class of phenazine derivatives are used to compute key properties. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrostatic potential, and atomic charges. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Furthermore, DFT is employed to accurately calculate the redox potentials of these compounds in various solvents. nih.govacs.org These calculated potentials often serve as the foundational data for training more complex predictive models. nih.govacs.org

Table 1: Representative Properties Calculable via DFT for this compound

| Property | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Redox Potential | The tendency of the molecule to acquire electrons. | Crucial for applications in batteries and as a mediator. nih.gov |

| Electron Affinity | The energy released when an electron is added to a neutral atom. | Predicts the ability to form a negative ion. |

| Ionization Potential | The energy required to remove an electron from a neutral atom. | Predicts the ease of oxidation. |

| Electrostatic Potential | The spatial distribution of charge on the molecule's surface. | Identifies regions susceptible to electrophilic or nucleophilic attack. |

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not widely published, the technique is highly applicable to this class of compounds. For instance, MD simulations have been employed for other phenazine derivatives to study their interaction and binding stability with biological targets like proteins or DNA.

In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to simulate their dynamic evolution. This allows researchers to observe conformational changes, solvent effects, and the stability of a ligand-receptor complex. Such studies are invaluable for assessing a molecule's potential as a therapeutic agent by providing insights into its behavior at the active site of a target enzyme or receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. mdpi.com For a series of compounds like phenazine derivatives, QSAR models can be developed to predict activities such as anticancer potency, antimicrobial efficacy, or even electrochemical properties. researchgate.net

The process involves several key steps:

Data Set Collection: A dataset of phenazine derivatives with experimentally measured activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), or hydrophobic properties (e.g., logP). mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors (independent variables) with the measured activity (dependent variable). mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized phenazine derivatives, allowing for the prioritization of candidates for synthesis and testing, thereby saving significant time and resources.

Table 2: Components of a Hypothetical QSAR Model for Phenazine Derivatives

| Component | Example | Purpose |

| Dependent Variable (Activity) | IC₅₀ (µM) for cytotoxicity | The biological endpoint to be predicted. mdpi.com |

| Independent Variables (Descriptors) | LogP (hydrophobicity), Dipole Moment (electronic), Molecular Weight (steric) | Quantifiable structural features of the molecules. |

| Statistical Method | Multiple Linear Regression (MLR) | To create a predictive mathematical equation. mdpi.com |

| Validation Metrics | R² (Coefficient of Determination), Q² (Cross-validated R²) | To assess the model's goodness-of-fit and predictive ability. nih.gov |

Machine Learning Approaches for Predicting Redox Potentials and Other Molecular Properties

In recent years, machine learning (ML) has emerged as a powerful tool for accelerating materials discovery, including for phenazine derivatives. chemrxiv.org A particularly successful application is the prediction of redox potentials, a key property for their use in energy storage systems like redox flow batteries. nih.govacs.org

The workflow typically combines the accuracy of DFT with the speed of ML. nih.gov A dataset of phenazine derivatives is created, and their redox potentials are accurately calculated using DFT. researchgate.net Then, a large number of molecular descriptors (features) are computed for each molecule using cheminformatics software. nih.govchemrxiv.org Various ML models—ranging from linear models to more complex non-linear models like Support Vector Machines (SVM) and Random Forests (RF)—are trained on this dataset to learn the relationship between the molecular features and the DFT-calculated redox potentials. chemrxiv.org

These trained models have demonstrated high accuracy, with reported coefficients of determination (R²) often exceeding 0.74 on external test sets. nih.govacs.org A significant advantage is that once trained, these ML models can predict the redox potential of thousands of new candidate molecules in a fraction of the time it would take to perform DFT calculations for each one. This high-throughput virtual screening capability dramatically accelerates the identification of promising phenazine derivatives with optimal properties for specific applications. nih.govnih.gov

Table 3: Machine Learning Models Used for Predicting Properties of Phenazine Derivatives

| Machine Learning Model | Type | Common Application | Finding |

| Multiple Linear Regression (MLR) | Linear | Baseline predictive modeling | Can capture basic relationships between features and redox potential. |

| Support Vector Machine (SVM) | Non-Linear | Classification and regression tasks | Effective in capturing complex, non-linear relationships. chemrxiv.org |

| Random Forest (RF) | Non-Linear (Ensemble) | High-accuracy regression | Often shows high predictive performance for redox potentials. chemrxiv.org |

| Gradient Boosting Machines (GBM) | Non-Linear (Ensemble) | High-accuracy regression | Can achieve high prediction accuracies (R² > 0.7) for phenazine derivatives. nih.gov |

Future Directions and Emerging Research Avenues for Phenazine, 1,6 Dimethoxy , 5,10 Dioxide

Development of Novel Synthetic Routes with Improved Efficiency

Current synthetic methods for phenazine (B1670421), 1,6-dimethoxy-, 5,10-dioxide and related compounds often face challenges in terms of yield and scalability, which can hinder broader research and development efforts. For instance, one documented preparation method describes its isolation as a by-product during the synthesis of myxin (B609384), with a modest yield of 12%. google.com Future research should prioritize the development of more direct and efficient synthetic pathways. This could involve exploring new coupling strategies, optimizing reaction conditions, and utilizing novel catalysts to improve both the yield and purity of the final product. A key goal will be to devise a synthetic route that is not only high-yielding but also amenable to large-scale production, which is crucial for extensive biological testing and potential future applications.

Advanced Understanding of Biosynthetic Enzymes and Pathways

The biosynthesis of the parent compound, iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide), has been studied in various microorganisms, including Brevibacterium iodinum and Arthrobacter paraffineus. google.com These studies have identified key precursors and conditions that influence production. For example, the presence of certain amino acids and tricarboxylic acid cycle intermediates, such as succinic acid, has been shown to enhance iodinin yields. google.com However, a more detailed molecular understanding of the specific enzymes involved in the phenazine biosynthetic pathway, particularly the oxygenases responsible for the N-oxidation and the methyltransferases that would be required for the methoxy (B1213986) groups in phenazine, 1,6-dimethoxy-, 5,10-dioxide, is still needed. Future research could focus on the isolation, characterization, and genetic engineering of these enzymes. A deeper understanding of these biosynthetic pathways could pave the way for biotechnological production methods, potentially offering a more sustainable and efficient alternative to chemical synthesis.

Exploration of Undiscovered Biological Activities and Molecular Targets

Phenazine compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. google.com While the parent compound, iodinin, has a long history of study, the specific biological profile of its dimethoxy derivative, this compound, remains largely unexplored. Future investigations should aim to systematically screen this compound against a wide range of biological targets. This could include panels of cancer cell lines, pathogenic bacteria and fungi, and viral agents. Furthermore, identifying the specific molecular targets through which this compound exerts its effects is a critical next step. Techniques such as proteomics, transcriptomics, and cellular thermal shift assays could be employed to uncover novel mechanisms of action and potentially reveal new therapeutic opportunities.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation offers a powerful approach for accelerating the discovery and optimization of bioactive compounds. In the context of this compound, computational methods such as molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and molecular dynamics can be used to predict its interactions with potential biological targets. These in silico studies can help to prioritize experimental testing and provide insights into the structure-activity relationships of the phenazine scaffold. This integrated approach can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, thereby streamlining the drug discovery process.

Potential for Derivatization in Specialized Research Fields

The core structure of this compound provides a versatile scaffold for chemical modification. The methoxy groups and the phenazine ring system itself offer multiple sites for derivatization, allowing for the synthesis of a library of novel analogues. These derivatives could be tailored for specific research applications. For example, the introduction of fluorescent tags could enable the development of chemical probes to visualize its subcellular localization and track its interactions with cellular components. Similarly, the attachment of specific targeting moieties could lead to the creation of compounds with enhanced selectivity for particular cell types or tissues. Exploring the potential for derivatization will be key to expanding the utility of this phenazine compound into diverse and specialized areas of chemical biology and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.